Ipazine

Description

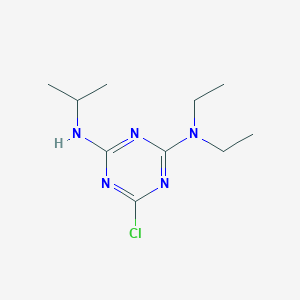

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,2-N-diethyl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN5/c1-5-16(6-2)10-14-8(11)13-9(15-10)12-7(3)4/h7H,5-6H2,1-4H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYWGLHRNBIFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)NC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042056 | |

| Record name | Ipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-25-0 | |

| Record name | Heptazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipazine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSP2G0YL9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Strategies of Ipazine

Established Synthetic Pathways of Ipazine

Established synthetic routes for s-triazines like this compound typically involve the sequential reaction of cyanuric chloride with amines under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid generated. google.com Cyanuric chloride has three reactive chlorine atoms. The reaction conditions, such as temperature and the stoichiometry of the amines, can be controlled to selectively replace one, two, or all three chlorine atoms with amino groups.

For the synthesis of this compound, which has two different amino substituents and one chlorine atom, a step-wise nucleophilic substitution is employed. Cyanuric chloride is reacted sequentially with diethylamine (B46881) and isopropylamine (B41738). The order of addition and reaction conditions are crucial to direct the substitution pattern and obtain the desired product with the diethylamino and isopropylamino groups at the 2 and 4 positions (or vice versa) and a chlorine atom remaining at the 6 position of the triazine ring. nih.govbcpcpesticidecompendium.org

Patents describe processes for producing chloro-amino-s-triazines by feeding aqueous amine solutions and an aqueous sodium hydroxide (B78521) solution into a reaction medium containing cyanuric chloride. google.com Maintaining the temperature within a specific range (e.g., 5-15°C to 60-70°C) during the feeding period is highlighted as important for controlling the reaction and achieving high yields and purity for related s-triazines like propazine (B92685), atrazine (B1667683), and simazine (B1681756). google.com While specific detailed protocols solely for this compound synthesis with reported yields in academic literature were not extensively found in the search results, the general principles of s-triazine synthesis from cyanuric chloride and amines are well-established and applicable. google.com

Novel Methodologies for this compound Synthesis and Analog Preparation

While specific novel methodologies exclusively for the synthesis of this compound itself were not prominently detailed in the search results, research in s-triazine chemistry continues to explore new synthetic approaches for related compounds and analogs. Novel methodologies in organic synthesis often focus on improving efficiency, yield, selectivity, and sustainability, potentially involving alternative reagents, catalysts, or reaction conditions. mdpi.commdpi.com

Research on the synthesis of other triazine derivatives highlights the use of various techniques, such as microwave irradiation and different catalytic systems, to overcome limitations of traditional methods, which can include the use of toxic reagents, harsh conditions, and lower yields. researchgate.net For instance, novel approaches have been developed for the synthesis of 1,2,4-triazole (B32235) derivatives linked to other chemical moieties, suggesting ongoing efforts to find more facile and efficient routes for nitrogen-containing heterocycles. researchgate.net

The preparation of s-triazine analogs often involves similar nucleophilic substitution reactions on cyanuric chloride or modified triazine cores, utilizing a variety of amines or other nucleophiles. google.com Novel methodologies in this area might involve one-pot reactions to streamline the process or the use of specific catalysts to enhance the rate or selectivity of amine incorporation. mdpi.com The development of new synthetic routes for related triazines indicates that similar innovative approaches could potentially be applied or adapted for this compound synthesis or the preparation of its analogs.

Design Principles for Structural Modifications and Analog Development

The design principles for structural modifications and analog development of s-triazines are primarily driven by the desire to alter their chemical and physical properties, which in turn can influence their interactions with biological systems or their behavior in various applications. drugdesign.org For this compound and its analogs, modifications typically involve changes to the substituents on the 1,3,5-triazine (B166579) ring. dnsgb.com.ua

Key areas for structural modification include:

Modification of the halogen: The chlorine atom can be replaced by other halogens (e.g., bromine) or other functional groups (e.g., methoxy (B1213986), methylthio). prepchem.com This substitution can influence the reactivity of the triazine ring and the compound's stability.

Changes to the triazine ring itself: While the core 1,3,5-triazine ring is fundamental, modifications to the substitution pattern or the introduction of other heterocycles fused to the triazine ring could be considered in the development of novel analogs.

Design principles often involve understanding the relationship between the chemical structure and the desired properties, sometimes guided by computational methods or structure-activity relationships observed in related compounds. drugdesign.org For s-triazines, the nature and position of the substituents influence factors such as solubility, lipophilicity (logP), and reactivity. nih.gov For example, altering the alkyl chains on the amino groups can change the lipophilicity, which affects how the molecule interacts with different phases in chemical processes or biological environments.

Detailed research findings on the specific impact of every possible structural modification on this compound's chemical properties were not exhaustively covered in the search results. However, the general principles applied to s-triazine herbicides, which are structurally similar to this compound, provide insight. dnsgb.com.ua These principles suggest that systematic variations of the amino and halogen substituents are key strategies for analog development, allowing for fine-tuning of chemical reactivity and physical properties. google.com The design process often involves synthesizing a series of analogs with planned structural variations and evaluating their relevant chemical characteristics.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ipazine

Fundamental Principles of Ipazine's Structure-Activity Relationships

The biological activity of s-triazines is fundamentally governed by the core 1,3,5-triazine (B166579) ring and the nature of the substituents attached to it. SAR studies aim to understand how specific parts of the molecule interact with biological targets, leading to an observed effect. For s-triazines, variations in the substituents at the amino and chloro positions of the triazine ring are known to significantly impact their activity. herts.ac.ukuni.lunih.gov The presence and characteristics of these functional groups, such as their electronic properties, lipophilicity, and steric bulk, play crucial roles in determining the compound's interaction with enzymes, receptors, or other biological macromolecules. wikidata.org

Elucidation of Key Structural Motifs Governing Specific Biological Activities

In one study investigating the fungitoxicity against Sclerotium rolfsii, this compound was found to be highly fungistatic compared to many other tested s-triazines and dialkyl biguanide (B1667054) analogs. nih.gov This suggests that the combination of the chlorine atom, the diethylamino group, and the isopropylamino group in this compound's structure confers significant fungistatic properties against this organism. nih.govwikipedia.org Other s-triazines with pronounced fungistatic activity in the same study also possessed varied substituents, highlighting the complex interplay of structural elements. nih.gov

Computational Approaches in this compound QSAR Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing mathematical models that correlate a compound's biological activity with its structural and physicochemical properties (molecular descriptors). herts.ac.ukwikidata.orgnih.govuni.lunih.gov These models can then be used to predict the activity of new or untested compounds. nih.govbmrb.io Computational approaches are essential tools in QSAR modeling for s-triazines.

Various computational techniques are employed, including 2D and 3D QSAR methods. bmrb.ioherts.ac.uk Two-dimensional QSAR typically uses descriptors calculated from the 2D structure of the molecule, while 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), relate the biological activity to the 3D spatial properties of the molecules, such as steric and electrostatic fields. herts.ac.ukuni.lunih.gov These computational models help to identify which molecular properties are most influential in determining biological activity and can guide the design of new compounds with improved potency or selectivity. bmrb.iowikipedia.org

For triazine herbicides, QSAR has been successfully used to predict toxicity based on their chemical and structural properties. herts.ac.ukuni.lu High correlations have been observed between calculated and experimental activity values in some QSAR studies on triazines, indicating the predictive power of these computational models. uni.lu While specific QSAR models solely focused on predicting this compound's activity might not be extensively detailed in general literature, the principles and methods applied to related s-triazines are directly applicable to understanding and potentially predicting the activity of this compound.

Comparative SAR Analysis with Chemically Related S-Triazines

Comparing the structure and activity of this compound with chemically related s-triazines provides valuable insights into the role of specific substituents. S-triazines share the common triazine ring but differ in the groups attached at the 2, 4, and 6 positions. This compound has a chlorine atom, a diethylamino group, and an isopropylamino group. wikipedia.org

Other well-studied s-triazines include atrazine (B1667683) (with ethylamino and isopropylamino groups and a chlorine), simazine (B1681756) (with two ethylamino groups and a chlorine), propazine (B92685) (with two isopropylamino groups and a chlorine), ametryne (with ethylamino and isopropylamino groups and a methylthio group), prometryn (B1678245) (with two isopropylamino groups and a methylthio group), and atraton (B1666117) (with ethylamino and isopropylamino groups and a methoxy (B1213986) group). herts.ac.ukuni.lunih.gov

Comparative studies have shown that variations in these substituents lead to different biological activity profiles. For example, in a study on the toxicity of various triazines, the order of decreasing toxicity was observed to vary among compounds like ametryne, atrazine, propazine, and others, indicating that the specific amino and other substituents significantly influence toxicity levels. uni.lu Similarly, the fungistatic activity of s-triazines against Sclerotium rolfsii varied depending on the substituents. While this compound showed high fungistatic activity, other herbicidally active compounds like atrazine and propazine also demonstrated significant, though sometimes lower, activity in inhibiting mycelial growth and sclerotia formation. nih.gov This comparative analysis highlights how subtle changes in the alkyl groups attached to the amino functions or the nature of the third substituent (chloro, methylthio, methoxy) on the triazine ring can lead to distinct differences in biological potency and spectrum of activity.

Comparative Activity Data (Examples from Literature)

| Compound | Key Substituents (R2, R4, R6) | Observed Activity (Example) | Source |

| This compound | -N(CH2CH3)2, -NHCH(CH3)2, -Cl | Highly fungistatic against Sclerotium rolfsii | nih.gov |

| Atrazine | -NHCH2CH3, -NHCH(CH3)2, -Cl | Herbicide, Inhibits photosynthesis, Significant fungistatic activity | herts.ac.ukuni.lunih.gov |

| Propazine | -NHCH(CH3)2, -NHCH(CH3)2, -Cl | Herbicide, Inhibits photosynthesis, Significant fungistatic activity | uni.lunih.gov |

| Ametryne | -NHCH2CH3, -NHCH(CH3)2, -SCH3 | Herbicide, Inhibits photosynthesis, High toxicity in Microtox assay | uni.lunih.gov |

| Simazine | -NHCH2CH3, -NHCH2CH3, -Cl | Herbicide, Inhibits photosynthesis | nih.govnih.gov |

| Prometryn | -NHCH(CH3)2, -NHCH(CH3)2, -SCH3 | Herbicide, Inhibits photosynthesis | uni.luontosight.ai |

| Atraton | -NHCH2CH3, -NHCH(CH3)2, -OCH3 | Herbicide, Inhibits photosynthesis | uni.lu |

| Cyanazine | -NHCH2CH3, -NHC(CH3)2CN, -Cl | Herbicide, Inhibits photosynthesis, Moderate toxicity in Microtox assay | uni.lu |

This table illustrates how variations in the substituents on the s-triazine core correlate with different biological activities, providing a basis for understanding the SAR of this compound in comparison to its analogs.

Cellular and Molecular Mechanisms of Action of Ipazine

Identification of Putative Molecular Targets and Binding Interactions

Identifying putative molecular targets involves determining the specific biological molecules, often proteins such as enzymes or receptors, that a compound interacts with. These interactions can involve binding to an active site, an allosteric site, or other regions of the target molecule, leading to a modulation of its activity. Molecular docking studies and other computational or experimental methods are often employed to predict and confirm these binding interactions evitachem.cominnovareacademics.in. For many compounds, these targets are enzymes, which are catalytic proteins crucial for cellular reactions drugtargetreview.com.

Detailed research findings would typically include:

Identification of specific protein or nucleic acid targets.

Characterization of the binding site on the target molecule.

Determination of binding affinity and kinetics.

Structural analysis of the compound-target complex (e.g., through X-ray crystallography or cryo-EM).

Despite searching, specific molecular targets and detailed binding interactions for Ipazine were not found in the provided search results.

Impact on Cellular Signaling Pathways and Metabolic Processes

Cellular signaling pathways are intricate networks of molecular interactions that govern a wide range of cellular activities, including growth, differentiation, metabolism, and responses to environmental stimuli nih.govredalyc.orgthermofisher.com. Compounds can exert their effects by modulating these pathways, for example, by activating or inhibiting kinases, phosphatases, or other signaling molecules. Metabolic processes encompass the sum of chemical transformations that occur within cells, including the breakdown of molecules for energy (catabolism) and the synthesis of essential cellular components (anabolism) sajaa.co.zacellsignal.com. Compounds can influence metabolism by affecting the enzymes and pathways involved in these processes nih.gov.

Specific research findings in this area would typically detail:

Which specific signaling pathways are affected (e.g., PI3K/AKT, MAPK, etc.).

How the compound alters the activity of key components within these pathways.

The downstream cellular consequences of these pathway modulations.

Impacts on major metabolic routes like glycolysis, the TCA cycle, lipid metabolism, or nucleotide metabolism.

Specific information regarding this compound's impact on particular cellular signaling pathways or metabolic processes was not found in the provided search results.

Effects on Specific Enzyme Activities

Enzymes are biological catalysts that accelerate biochemical reactions. Many drugs and chemical compounds exert their effects by modulating enzyme activity, either by inhibiting or activating them bbc.co.uklibretexts.orglumenlearning.com. This modulation can occur through various mechanisms, such as competitive or non-competitive inhibition, or allosteric regulation oncotarget.com. Factors such as temperature and pH are known to affect enzyme activity bbc.co.ukcreative-enzymes.comsavemyexams.com.

Detailed research findings would typically include:

Identification of specific enzymes whose activity is modulated by the compound.

Determination of the type of enzyme inhibition or activation.

Measurement of kinetic parameters (e.g., IC50, Ki, Vmax, Km).

Analysis of the compound's interaction with the enzyme's active site or other regulatory sites.

Specific data on the effects of this compound on the activity of particular enzymes were not found in the provided search results.

Influence on Intermediary Biochemical Pathways

Detailed research findings would typically include:

Identification of specific intermediary metabolic pathways affected.

Measurement of changes in the levels of key metabolites within these pathways.

Analysis of the activity or expression of enzymes involved in these pathways.

Tracing the fate of labeled substrates through the pathways in the presence of the compound.

Specific information regarding this compound's influence on particular intermediary biochemical pathways was not found in the provided search results.

High-Throughput Approaches for Mechanism of Action Elucidation at the Cellular and Molecular Level

High-throughput screening (HTS) is a powerful approach used in modern drug discovery and chemical biology to rapidly test large libraries of compounds for their biological activity drugtargetreview.comvipergen.comjapsonline.com. HTS can be employed to identify compounds that modulate specific molecular targets (target-based screening) or that induce desired phenotypic changes in cells (phenotypic screening) drugtargetreview.com. Following the identification of active compounds, various high-throughput methods can be used to elucidate their mechanisms of action at the cellular and molecular level. These methods can include:

Omics approaches: Transcriptomics (gene expression profiling), proteomics (protein abundance and modification analysis), and metabolomics (analysis of metabolite levels) can provide a global view of cellular changes induced by a compound unl.edu.

High-content imaging: Automated microscopy and image analysis can be used to assess the effects of compounds on cellular morphology, protein localization, and other cellular phenotypes wikipedia.org.

Multiplexed assays: Assays that measure the activity of multiple targets or pathways simultaneously can help to identify the primary targets and off-target effects of a compound.

CRISPR screening: Using CRISPR-based genetic screens, researchers can identify genes that are essential for a compound's activity or resistance, providing clues about its MOA.

High-throughput screening is a valuable tool for identifying bioactive compounds and can assist in the subsequent elucidation of their mechanisms of action vipergen.comjapsonline.comepo.org.

While high-throughput approaches are widely used in mechanism of action studies, specific applications of these methods to elucidate the cellular and molecular mechanisms of this compound were not detailed in the provided search results.

Biological Activities of Ipazine: Mechanistic Investigations in Model Systems

Fungistatic Activity and Antifungal Mechanisms

Research has explored the effects of ipazine on fungal growth, with a specific focus on its impact on Sclerotium rolfsii, a soilborne fungal pathogen known to cause southern blight disease in a wide variety of plants. nih.govscholarsresearchlibrary.combugwood.org

Inhibition of Mycelial Growth in Fungal Systems (e.g., Sclerotium rolfsii)

This compound has been identified as a highly fungistatic compound against Sclerotium rolfsii. cdnsciencepub.com Studies evaluating the effects of various s-triazine analogs on this fungus have shown that this compound significantly inhibits mycelial growth. cdnsciencepub.com While many chemicals were tested, only a subset, including this compound, demonstrated a significant degree of activity against mycelial growth at a test concentration of 100 µg/ml in potato dextrose agar. cdnsciencepub.com Notably, none of the tested chemicals, including this compound, were fungicidal at this concentration. cdnsciencepub.com The fungistatic effect means that this compound inhibits the growth of the fungus rather than directly killing it.

Data from studies on the inhibition of mycelial growth of Sclerotium rolfsii by various agents highlight the potential for significant growth reduction. For instance, some bacterial isolates and plant extracts have shown high percentages of inhibition in in vitro tests. researchgate.netscielo.org.mxcabidigitallibrary.org While specific quantitative data solely for this compound's mycelial growth inhibition percentage in Sclerotium rolfsii from the search results is limited to the qualitative description of "highly fungistatic" and "significant... activity" cdnsciencepub.com, the context of related studies provides a comparative understanding of the potential for inhibition in this fungal system.

Mechanisms of Sclerotia Formation Inhibition

Beyond inhibiting mycelial growth, the impact of this compound on the formation of sclerotia by Sclerotium rolfsii has also been investigated. Sclerotia are survival structures produced by the fungus. nih.govbugwood.org In the same study that examined mycelial growth inhibition, the formation of sclerotia was also assessed. cdnsciencepub.com While this compound was highly effective at inhibiting mycelial growth, the complete inhibition of sclerotia formation was observed with a different s-triazine compound, 2-amino-4-chloro-6-n-propylamino-s-triazine. cdnsciencepub.com However, this compound, along with several other s-triazines, demonstrated significant effectiveness in inhibiting sclerotia formation, although at a lower level of activity compared to atrazine (B1667683), which was used as a standard test chemical. cdnsciencepub.com The precise mechanisms by which this compound inhibits sclerotia formation were not detailed in the provided search results, but the observed effect suggests an interference with the developmental processes leading to the formation of these survival structures.

Herbicidal Activity and Plant Physiological Impacts

This compound is recognized as an obsolete triazine post-emergence herbicide. herts.ac.uk Its herbicidal activity involves various interactions with plant physiological processes, including uptake, translocation, and accumulation within plant tissues.

Volatility and Foliar Penetration Dynamics in Plants

The volatility of this compound is a factor influencing its behavior and efficacy as a herbicide. Studies comparing the volatility of several 2-chloro-4,6-alkylamino-s-triazines ranked this compound as having moderate volatility, following trietazine (B1683031) and preceding atrazine, propazine (B92685), and simazine (B1681756). cambridge.orgresearchgate.net This indicates that this compound can volatilize from treated surfaces, which may affect its persistence and potential for off-target movement.

Foliar penetration is another critical aspect of the activity of post-emergence herbicides like this compound, as the chemical must enter the plant leaves to exert its effects. taylorfrancis.commdpi.com Research on the foliar penetration of the five 2-chloro-triazines, including this compound, indicated that penetration and acute toxicity following drop application to various plant species appeared to be correlated with their water solubilities. researchgate.net A surfactant tended to enhance this activity. researchgate.net Significant differences in foliar penetration were noted among different plant species, although these differences did not appear to be directly related to the inherent herbicidal tolerance or susceptibility of the species. researchgate.net For example, soybean cotyledons were found to be least permeable among the tested species. researchgate.net

Root Uptake and Acropetal (Apoplastic) Movement Studies

This compound can be absorbed by plant roots from the soil or nutrient solution. Studies using 14C-labeled this compound in cotton plants grown in treated soil or nutrient solution demonstrated root uptake of the compound. hawaii.eduwikimedia.org

Once absorbed by the roots, herbicides can move within the plant through different pathways. Acropetal movement refers to the transport of substances upwards in the plant, typically through the xylem, which is part of the apoplast pathway. cambridge.orgresearchgate.netebsco.com Studies have shown that acropetal (apoplastic) movement of 2-chlorotriazines, including this compound, occurred readily with transpiration, reflecting the vasculature of the species. cambridge.orgresearchgate.net This suggests that this compound taken up by the roots is transported upwards through the water-conducting tissues of the plant. Basipetal translocation, the movement downwards in the plant, was found to be negligible for these compounds under the tested conditions. researchgate.net

Accumulation Patterns within Plant Tissues (e.g., Lysigenous Glands of Cotton)

A notable finding regarding the fate of this compound in plants is its accumulation in specific tissues. In cotton plants treated with 14C-labeled this compound, labeled constituents were found to accumulate in the lysigenous glands of roots, stems, and leaves. researchgate.nethawaii.eduwikimedia.orgcambridge.org This phenomenon of accumulation of s-triazine herbicides and their derivatives in the lysigenous glands of cotton has been reported in other studies as well. hawaii.edudntb.gov.ua Lysigenous glands are secretory structures in plants. hawaii.edu The accumulation of this compound in these insensitive sites within the cotton plant is considered a protective mechanism for the plant, sequestering the herbicide away from its sites of action. hawaii.edu This compartmentalization can contribute to the tolerance of certain plant species to this compound. hawaii.edu

Comparative Herbicidal Efficacy in Agricultural and Non-Target Plant Species

This compound has been reported as a post-emergence herbicide effective against annual grasses and annual broadleaf weeds. herts.ac.uk Its historical applications included use in crops such as cotton and corn. herts.ac.uk In cotton, this compound was noted as having shown promise as a directed post-emergence herbicide. ucanr.edu

While this compound was used in agricultural settings, detailed comparative data on its efficacy across a wide range of specific agricultural and non-target plant species in readily available public research is limited based on the conducted searches. Studies on herbicide efficacy often involve comparisons between different herbicide chemistries and their effects on various weed and crop species under different conditions. nih.govnih.govresearchgate.netmdpi.com The impact of herbicides on non-target plant species, including wild plants in agricultural landscapes, is a recognized area of study, with research indicating that herbicides can alter species composition and reduce biodiversity. beyondpesticides.orgnih.govresearchgate.net However, specific comparative efficacy data tables for this compound against a broad spectrum of plant species were not found within the scope of the search results.

Broader Pesticidal Activities Against Arthropoda, Mollusca, and Nematoda

Pesticides, in general, are designed to control organisms considered pests, which can include species from the phyla Arthropoda, Mollusca, and Nematoda. nih.govfrontiersin.org Research exists on the impact of various pesticides, including insecticides, molluscicides, and nematicides, on organisms within these phyla, as well as on non-target invertebrates. mdpi.commarciastoppesticidi.itmdpi.comnih.govresearchgate.netplos.orgirispublishers.comnih.govresearchgate.netresearchgate.netutoronto.caresearchgate.netresearchgate.netnih.govwur.nlfu-berlin.denih.govnih.gov These studies investigate lethal and sublethal effects, bioaccumulation, and impacts on behavior, reproduction, and physiology.

However, specific research findings and detailed data specifically demonstrating this compound's pesticidal activity or toxicity against organisms belonging to the phyla Arthropoda, Mollusca, or Nematoda were not found in the conducted searches. While some patent literature broadly mentions the potential pesticidal utility of certain molecules against these phyla, this information is not specific to this compound and does not provide research data or efficacy results for this particular compound. nih.govfrontiersin.orgbiosynth.comepa.govearth.org Publicly accessible databases and summaries, such as the AERU data sheet for this compound, indicate a lack of readily available data regarding its effects on various non-target organisms, including beneficial insects. herts.ac.ukherts.ac.uk

Metabolic and Environmental Fate Studies of Ipazine

Biotransformation Pathways in Biological Systems

Biotransformation refers to the alteration of the chemical structure of organic compounds by enzymes within living cells slideshare.nettaylorfrancis.com. This process can occur in plants, microorganisms, and animals slideshare.net.

Metabolism in Plant Species (e.g., Cotton)

Studies have investigated the fate of Ipazine in cotton plants. Research by Hamilton and Moreland in 1963 specifically examined the fate of this compound in cotton plants semanticscholar.orgcambridge.org. While the search results mention that atrazine (B1667683) metabolism in cotton involves N-dealkylation and that cotton exhibits intermediate tolerance to atrazine cambridge.org, and discuss the absorption, translocation, and metabolism of prometryne in cotton and soybean cambridge.org, specific detailed biotransformation pathways and metabolites of this compound within cotton plants were not extensively detailed in the provided snippets beyond the confirmation that such studies were conducted semanticscholar.orgcambridge.org. Generally, plant metabolism of herbicides can involve processes like conjugation, hydroxylation, and dealkylation taylorfrancis.com.

Microbial Degradation in Environmental Matrices (e.g., Soil Microflora)

Microbial degradation is a significant process in the breakdown of organic contaminants in the environment, particularly in soil frontiersin.orgmdpi.com. Soil microorganisms, including bacteria and fungi, possess enzymatic capabilities to decompose organic matter and transform chemical compounds decode6.orgintermag.eu. This compound is among the compounds that can be degraded by soil microflora researchgate.net. Microbial degradation can lead to the mineralization of organic herbicides, providing carbon-rich substrates for the microbial population researchgate.net. Factors influencing microbial degradation include soil physico-chemical properties, moisture content, and temperature researchgate.netresearchgate.netnih.gov.

Identification and Characterization of Metabolites and Degradation Products

The degradation of organic compounds, including pesticides like this compound, results in the formation of metabolites and degradation products researchgate.netresearchgate.net. Identifying and characterizing these products is crucial for understanding the environmental fate and potential toxicity of the original compound. Analytical techniques such as chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are commonly used for this purpose researchgate.netnih.govnih.govscirp.orgresearchgate.net. While the search results confirm that this compound is degraded by soil microflora researchgate.net, specific details on the identified and characterized metabolites and degradation products of this compound were not provided in the snippets. Studies on the degradation of other triazine herbicides like simazine (B1681756) have identified hydroxylated and dealkylated products ca.gov. The identification of metabolites often involves comparing spectral data with reference standards nih.govfrontiersin.org.

Environmental Persistence and Dissipation Mechanisms in Soil and Water

Environmental persistence refers to how long a chemical remains in the environment before being degraded or dissipated researchgate.netfao.org. Dissipation mechanisms include degradation (microbial, chemical, photolytic), volatilization, adsorption to soil particles, and transport via leaching and runoff researchgate.netorst.edupesticidestewardship.org.

The persistence of pesticides in soil is often expressed in terms of half-life researchgate.netorst.edu. Factors influencing persistence include pesticide chemistry, environmental conditions such as temperature, soil and water pH, microbial activity, and soil characteristics (organic matter content, texture, and structure) researchgate.netpesticidestewardship.org.

Triazine herbicides, in general, can exhibit varying degrees of persistence in soil ca.gov. Simazine, another triazine herbicide, is reported to be more persistent in some soils than this compound ca.gov. Degradation in soil can occur through hydrolysis and dealkylation ca.gov.

In water, dissipation can occur through processes like photolysis (degradation by sunlight) and hydrolysis (degradation by water) orst.edupesticidestewardship.org. The mobility of a pesticide in soil and its solubility in water influence its potential for leaching into groundwater and runoff into surface waters orst.edupesticidestewardship.orgepa.gov.

While specific data on the environmental persistence and dissipation half-lives of this compound were not found in the provided search results, the general principles of pesticide fate in soil and water apply. The movement of soil water, influenced by factors like rainfall intensity and soil properties, plays a role in the transport and dissipation of chemicals in the soil profile mdpi.commdpi.com.

Data Table Example (Illustrative - Specific this compound data not found):

| Environmental Matrix | Degradation Mechanism | Observed Half-life | Influencing Factors |

| Soil | Microbial Degradation | Data not available for this compound | Soil type, moisture, temperature, microbial community |

| Water | Hydrolysis, Photolysis | Data not available for this compound | pH, temperature, sunlight exposure |

Advanced Analytical Methodologies for Ipazine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating Ipazine from complex mixtures and quantifying its presence. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas-Liquid Chromatography (GLC) , often referred to as Gas Chromatography (GC), is a powerful tool utilized in the analysis of triazine herbicides, including this compound nih.govpic.int. In GLC, the mobile phase is a gas, and the stationary phase is typically a high boiling point liquid absorbed onto a solid support or bonded to the inner surface of a column pic.int. The separation is based on the partitioning of the analyte between the gas phase and the liquid stationary phase pic.int. Studies involving bis(alkylamino)-s-triazines, a group that includes this compound, have employed packed columns with stationary phases such as Carbowax 20M at various temperatures (e.g., 190 °C and 215 °C) for their analysis by GC uni.lu.

Thin-Layer Chromatography (TLC) is another widely used chromatographic technique for separating components in non-volatile mixtures. It is performed on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel or aluminum oxide chem960.comsci-toys.com. The sample is applied as a spot, and a solvent or solvent mixture (mobile phase) moves up the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases chem960.comsci-toys.com. TLC is known for its speed, simplicity, and relatively low cost, making it suitable for quick screening, monitoring reaction progress, identifying compounds, and determining purity chem960.com. TLC has been applied in the analysis of drug mixtures and can be used for qualitative analysis and rapid separation of small amounts of substances. Visualization of separated compounds on TLC plates can be achieved using UV light or staining methods chem960.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are dominant techniques in the analysis of various compounds, offering high sensitivity and accuracy for qualitative and quantitative analysis in different sample matrices. Reversed-phase HPLC (RP-HPLC) on octadecyl columns has been used to study the retention behavior of s-triazine derivatives nih.gov. UHPLC systems with diode array detectors and various columns, including C18 and phenyl phases, have been applied for the analysis of 6-chloro-1,3,5-triazines using binary and ternary mobile phases under isocratic conditions nih.gov. These techniques can provide significant data regarding physicochemical properties, such as lipophilicity profiles, which are relevant to the retention mechanism in a chromatographic system nih.gov.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are essential for the characterization and identification of this compound, often used in conjunction with chromatographic separation.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, helping to identify the amount and type of chemicals in a sample. When coupled with gas chromatography (GC-MS), it becomes a highly effective method for the analysis of triazines nih.govuni.lu. GC-MS combines the separation capabilities of GC with the identification power of MS, allowing for the analysis of complex mixtures and the structural elucidation of individual components. MS provides molecular weight and fragmentation pattern information, which is invaluable for confirming the identity of this compound after chromatographic separation.

Spectroscopy in general involves the study of the interaction between radiated energy and a sample material. Techniques such as UV/Visible (UV/Vis) and Infrared (IR) spectroscopy can provide complementary information about the structural features and functional groups present in the this compound molecule through the analysis of absorption or transmission spectra. While the search results did not provide specific spectroscopic data for this compound, these methods are broadly applicable for the characterization of organic compounds.

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

Analyzing this compound in complex biological and environmental matrices such as water, soil, food, or biological fluids requires effective sample preparation and extraction techniques to isolate and concentrate the analyte while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique that can be employed for preconcentrating samples, removing interferences, or desalinating samples. It involves the use of a solid sorbent material to selectively retain the analyte of interest from a liquid sample. SPE is particularly useful for aqueous environmental matrices where analytes may be present at low concentrations.

Liquid-Liquid Extraction (LLE) is another common sample preparation method that involves the extraction of analytes from one liquid phase into another immiscible liquid phase. This technique is effective for sample clean-up by partitioning the target molecules or unwanted components between two solvents. Biological samples such as plasma, serum, whole blood, urine, or tissue homogenates are often mixed with additives before extraction with an immiscible organic solvent.

Complex matrices present challenges due to the presence of numerous endogenous compounds like proteins, lipids, salts, and sugars that can interfere with the analysis. Sample preparation techniques aim to remove these interferences and enrich the analyte concentration. While specific protocols for this compound in every possible complex matrix were not detailed in the search results, the general principles and techniques like SPE and LLE are broadly applicable for extracting s-triazines and similar compounds from environmental and biological samples nih.gov. Modern approaches also include automated sample preparation procedures to improve efficiency, accuracy, and throughput.

Quality Assurance Procedures and Method Validation in this compound Analysis

Ensuring the reliability and accuracy of analytical results for this compound requires robust quality assurance procedures and method validation. Method validation is a documented process that provides a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality characteristics of the product or sample being tested.

Key validation parameters, often guided by international standards such as ICH guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.

Accuracy assesses how close the experimental results are to the true value.

Precision measures the agreement among individual measurements of the same sample under the same conditions, evaluated at different levels: repeatability, intermediate precision, and reproducibility.

Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix.

Detection Limit (LOD) is the lowest concentration of an analyte that can be reliably detected.

Quantitation Limit (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

Linearity demonstrates that the analytical method's response is directly proportional to the analyte concentration within a defined range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Theoretical and Computational Chemistry Applied to Ipazine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, and reactivity of Ipazine. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular characteristics.

The optimized molecular structure of this compound reveals a planar 1,3,5-triazine (B166579) ring, a common feature of s-triazine herbicides. Attached to this core are a chloro group, a diethylamino group, and an isopropylamino group. The distribution of electrons within the molecule, which is crucial for its reactivity, can be visualized through the molecular electrostatic potential (MEP) map. For triazine derivatives, the nitrogen atoms of the triazine ring typically exhibit negative electrostatic potential, making them susceptible to interactions with electrophilic species. Conversely, the hydrogen atoms of the amino groups show positive potential, indicating their potential involvement in hydrogen bonding.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. For s-triazine herbicides, these orbital energies and their distribution are critical in determining their interaction with the target site in photosystem II.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations for s-triazine derivatives have shown that substituents on the triazine ring can significantly modulate these properties, thereby influencing their herbicidal activity.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ClN₅ |

| Molecular Weight | 243.74 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 243.1250733 Da |

| Topological Polar Surface Area | 53.9 Ų |

Data sourced from PubChem CID 15950. nih.gov

Molecular Dynamics Simulations of this compound-Target Interactions

The primary mode of action for s-triazine herbicides like this compound is the inhibition of photosynthesis by binding to the D1 protein in photosystem II (PSII) of plants. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of the binding process and the stability of the this compound-D1 protein complex.

MD simulations begin with the three-dimensional structures of both this compound and the D1 protein. The D1 protein has a specific binding niche for plastoquinone, and s-triazine herbicides act by competitively binding to this site. Molecular docking studies are first performed to predict the most likely binding pose of this compound within this pocket. These studies have shown that for related s-triazines like atrazine (B1667683), the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues such as Ser264, His215, and Phe265.

Once a plausible binding pose is established, an MD simulation is run to observe the dynamics of the complex in a simulated physiological environment, typically including water and ions. The simulation tracks the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate the stability of the complex. A stable complex will show fluctuations around an equilibrium position.

Key Interactions: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation can highlight the most critical residues for binding.

Conformational Changes: MD simulations can show how the binding of this compound may induce conformational changes in the D1 protein, and vice versa.

For instance, simulations of atrazine bound to the D1 protein have demonstrated the importance of specific hydrogen bonds in anchoring the herbicide within the binding site, thereby blocking the binding of plastoquinone and inhibiting electron transport. mdpi.com Similar interactions are expected to govern the binding of this compound.

In Silico Prediction of Biological Activities and Potential Interactions

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the biological activity of compounds based on their molecular structures. For s-triazine herbicides, 3D-QSAR studies have been particularly insightful.

In a 3D-QSAR study, a series of structurally related compounds with known biological activities (e.g., herbicidal potency) are spatially aligned. Then, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a statistical model that correlates the 3D properties of the molecules (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) with their biological activity.

Studies on s-triazine herbicides have successfully developed 3D-QSAR models with good predictive power. nih.gov These models generate contour maps that visualize the regions in 3D space where certain properties are favorable or unfavorable for activity. For example, a CoMFA contour map might show that a bulky, electropositive substituent at a particular position on the triazine ring increases herbicidal activity, while a bulky group at another position decreases it. Such models have indicated that for s-triazine herbicides, the nature of the substituents at the 2, 4, and 6 positions of the triazine ring is critical for their inhibitory effect on photosystem II.

Beyond predicting herbicidal activity, in silico methods are also employed to predict potential off-target interactions and toxicity. By screening the structure of this compound against databases of known protein targets, it is possible to identify potential unintended binding partners, which could lead to adverse effects. Furthermore, various computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, models can estimate the likelihood of a compound being a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for metabolism. nih.gov Toxicity prediction models can also flag molecules that contain structural alerts associated with endpoints like mutagenicity or carcinogenicity. nih.govnih.gov

Table 2: Example of Descriptors Used in QSAR Models for Triazine Herbicides

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Govern electrostatic and charge-transfer interactions with the target protein. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influence the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Important for membrane permeability and hydrophobic interactions at the target site. |

Cheminformatics Approaches for Analog Prioritization and Chemical Space Exploration

Cheminformatics combines computer and information science to address problems in chemistry. In the context of this compound, cheminformatics approaches are valuable for exploring its chemical space and prioritizing the synthesis of new analogs with potentially improved properties.

Chemical space is the vast, multidimensional space populated by all possible molecules. Cheminformatics tools allow for the systematic exploration of the chemical space around a lead compound like this compound. This can be achieved by creating virtual libraries of this compound analogs through combinatorial enumeration of different substituents at various positions on the s-triazine scaffold.

Once a virtual library is generated, various filtering and prioritization strategies can be applied:

Similarity Searching: Analogs that are structurally similar to this compound but possess novel features can be identified. Similarity is often quantified using molecular fingerprints, which are bit strings that encode the structural features of a molecule.

Property-Based Filtering: Compounds can be filtered based on predicted physicochemical properties to ensure they have desirable "drug-like" or "herbicide-like" characteristics. This often involves applying rules such as Lipinski's Rule of Five or other custom filters for properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Scaffold Hopping: Cheminformatics methods can be used to identify new molecular scaffolds that are structurally different from the s-triazine core but present a similar 3D arrangement of functional groups, potentially leading to the discovery of novel classes of herbicides with the same mode of action.

A cheminformatic analysis of the chemical space of herbicides compared to pharmaceuticals has shown that while there is some overlap, herbicides occupy a distinct region of chemical space, often characterized by different ranges of properties like logP and the number of polar hydrogens. nih.govnih.gov By understanding the defining characteristics of the "herbicide-like" chemical space, virtual screening and analog design for compounds like this compound can be made more efficient and targeted. These approaches help in prioritizing the synthesis of a smaller, more promising set of new compounds, thereby saving time and resources in the discovery pipeline.

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| This compound | 6-chloro-N2,N2-diethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine |

| Atrazine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine |

| Plastoquinone | 2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl)-1,4-benzoquinone |

Preclinical Research Models and Methodologies for Ipazine Investigations

In Vitro Cellular and Biochemical Assay Development for Mechanistic Studies

In vitro studies involving Ipazine have included assessments of its effects on cellular processes and biochemical pathways. Specific assays have been developed or utilized to investigate particular aspects of this compound's activity. For instance, genotoxicity studies have employed in vitro assays to evaluate the potential of this compound to cause genetic damage. A gene mutation assay using mouse lymphoma cells yielded positive results pic.int. Additionally, a mitotic gene conversion assay also showed positive results at certain concentrations pic.int.

Beyond genotoxicity, this compound has been included in studies examining the effects of triazine herbicides on plant physiology. In vitro studies investigated the impact of this compound on the respiration of root tips from red pine (Pinus resinosa Ait.) plants dntb.gov.ua.

While this compound appears in lists of compounds tested in other in vitro assay contexts, such as functional calcium flux assays in HEK293 cells for bicyclic compounds google.com, assays for polyhydroxy fullerene sunscreen agents google.com, antimicrobial activity testing of novel acrylate (B77674) polymers researchgate.net, and metalloenzyme inhibitor compound assays google.com, these studies primarily focused on the properties or activities of other substances, with this compound being listed as a related or control compound rather than the primary subject of the assay development or mechanistic investigation in those specific instances.

Detailed findings from in vitro genotoxicity studies on this compound are summarized in the table below:

| Assay Type | Model System | Results | Citation |

| Gene mutation assay | Mouse lymphoma cells | Positive | pic.int |

| Mitotic gene conversion assay | (Not specified, likely cellular) | Positive (at some concentrations) | pic.int |

In Vivo Model Systems for Efficacy and Mechanistic Studies (Non-Human)

Non-human in vivo model systems have been utilized to complement in vitro findings and assess the effects of this compound within a complex biological environment. In the context of genotoxicity assessment, three in vivo studies were conducted for this compound, and these studies showed negative results pic.int.

Similar to in vitro plant studies, in vivo investigations have also explored the effects of this compound on plant physiology, including its impact on respiration dntb.gov.ua.

This compound has been mentioned in the context of other in vivo studies, such as preclinical models for polyhydroxy fullerene sunscreen agents google.com, evaluation of nanoparticle-based systems in infection models researchgate.net, and drug screening using a histiocytic sarcoma cell line derived from an African pygmy hedgehog researchgate.net. However, these mentions indicate this compound's presence in a list of tested compounds or in the background of studies focused on other agents or models, rather than detailing in vivo efficacy or mechanistic studies specifically centered on this compound itself in these contexts. Studies involving "quthis compound" in rodent behavioral assays and spinal cord injury models researchgate.netresearchgate.net pertain to a different compound and are not relevant to the preclinical investigation of this compound.

Development and Application of Innovative Preclinical Models (e.g., Computer Modeling, Organs-on-a-Chip Systems)

Innovative preclinical models, including computational approaches, have played a role in characterizing the properties of this compound relevant to its biological behavior. Computer modeling, specifically Quantitative Structure-Activity Relationship (QSAR) analysis, has been applied to this compound. This compound was included in a dataset used with the Abraham General Solvation Equation to examine and predict physicochemical properties crucial for preclinical assessment, such as aqueous solubility and intestinal absorption ucl.ac.uk. This application of computer modeling helps in understanding how the structural characteristics of this compound relate to its behavior in biological systems and its potential for absorption.

Based on the available information, there is no specific documentation found regarding the development or application of Organs-on-a-Chip systems for the preclinical investigation of this compound.

Future Directions and Emerging Research Avenues for Ipazine

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is a promising direction for understanding the complex interactions of compounds like Ipazine within biological systems quanticate.comsourcebioscience.com. This approach can provide a comprehensive view of how organisms respond to this compound exposure at different molecular levels quanticate.com. While multi-omics has been applied to study herbicide resistance mechanisms in weeds, there is a need for more integrated studies frontiersin.org. By examining changes in gene expression (transcriptomics), protein production (proteomics), and metabolic profiles (metabolomics) in response to this compound, researchers can potentially identify the intricate pathways affected beyond the known target site quanticate.comteamchem.co. This could lead to a more complete understanding of both intended herbicidal action and potential off-target effects. Multi-omics can help decipher the molecular mechanisms underlying traits like environmental adaptation and herbicide resistance in weeds nih.gov.

Data integration from various omics layers presents challenges, requiring advanced computational methods and data integration techniques quanticate.commdpi.com. Tools and resources are being developed to support the translational research community in adopting multi-omics approaches eatris.eu.

Application of Artificial Intelligence and Machine Learning in this compound-Related Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in agricultural research, including weed management and herbicide discovery researchgate.netresearchgate.net. These technologies can analyze large datasets to identify patterns, predict outcomes, and optimize strategies researchgate.nethep.com.cn. In the context of this compound, AI and ML could be used in several ways:

Predicting Herbicide Efficacy and Resistance: ML models can be trained on data related to weed species, environmental conditions, and herbicide application to predict this compound's effectiveness and forecast the development of resistance hep.com.cn.

Identifying Novel Targets: AI algorithms can analyze biological data to potentially identify new protein targets or pathways that this compound interacts with, beyond Photosystem II teamchem.coresearchgate.net. This could involve analyzing gene expression data or protein structures.

Optimizing Synthesis Pathways: ML can be used to design and optimize more sustainable and efficient synthesis routes for this compound or novel triazine-based compounds mdpi.com.

Environmental Fate Prediction: AI models can predict the persistence and movement of this compound in soil and water based on environmental factors and soil properties caws.org.nz.

Analyzing Multi-Omics Data: AI and ML are crucial for integrating and interpreting the vast and heterogeneous datasets generated by multi-omics studies mdpi.comkcl-mrcdtp.com.

Exploration of Novel Biological Targets and Applications

While triazine herbicides are primarily known for their action on Photosystem II in plants, future research may explore other potential biological targets and novel applications for this compound or its derivatives teamchem.coresearchgate.net. Studies on other triazine compounds have indicated interactions with different biological processes and organisms oup.comnih.gov. For example, some triazines have been investigated for their effects on steroidogenesis or as probes targeting enzymes like ascorbate (B8700270) peroxidases in plants oup.comnih.gov. Exploring novel targets could involve:

Off-Target Effects in Non-Target Organisms: Investigating the molecular interactions of this compound in non-target plants, microorganisms, or other environmental organisms using '-omics' approaches to understand potential ecological impacts quanticate.comnih.gov.

New Herbicidal Modes of Action: Researching modifications to the this compound structure that could lead to activity on different weed targets, addressing issues of resistance to existing mechanisms teamchem.co.

Non-Herbicidal Applications: Exploring potential uses of the triazine scaffold in other areas, such as antimicrobial agents or materials science, as the triazine ring is a versatile structural motif researchgate.netchim.it.

Identifying novel biological targets could lead to the development of new compounds with improved selectivity or reduced environmental impact.

Development of Sustainable Synthesis and Biodegradation Strategies

Addressing the environmental impact of this compound involves developing more sustainable synthesis methods and enhancing its biodegradation in the environment chim.itresearchgate.net. Sustainable synthesis aims to reduce hazardous reagents and minimize waste generation chim.itthieme-connect.com. Research in this area for triazines includes exploring one-pot synthesis methods and using more environmentally friendly catalysts thieme-connect.com.

Biodegradation strategies focus on utilizing microorganisms or enzymes to break down this compound into less toxic substances researchgate.netmdpi.com. While some microorganisms are known to degrade triazines like atrazine (B1667683), complete mineralization can be challenging researchgate.netmdpi.comnih.govresearchgate.net. Future directions include:

Identifying and Engineering Microorganisms: Research to find novel microbial strains with enhanced this compound-degrading capabilities or genetically engineering existing microbes for improved efficiency and complete mineralization researchgate.netmdpi.com.

Enzymatic Bioremediation: Focusing on the specific enzymes involved in this compound degradation and exploring the use of isolated or semi-purified enzymes for remediation researchgate.netgoogle.com.

Combinatorial Approaches: Investigating the use of microbial consortia, or combining microbial approaches with nanomaterials or plants (phytoremediation) to enhance degradation rates in contaminated sites researchgate.netmdpi.com.

Understanding Degradation Pathways: Detailed studies of the metabolic pathways microorganisms use to break down this compound to identify key enzymes and intermediates researchgate.netmdpi.com. This compound is known to be degraded by soil microflora researchgate.netresearchgate.net.

Developing effective biodegradation strategies is crucial for mitigating the persistence of this compound residues in soil and water researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for preliminary studies on Ipazine's physicochemical properties?

- Methodological Answer : Begin with hypothesis-driven experiments (e.g., solubility, stability under varying pH/temperatures) using controlled variables. Include triplicate trials to assess reproducibility and validate results via techniques like HPLC or spectrophotometry. Control groups should account for solvent effects and degradation pathways. Document protocols in alignment with IUPAC guidelines for chemical characterization .

- Data Presentation : Use tables to compare solubility profiles (e.g., in polar vs. non-polar solvents) with standard deviations. Include chromatograms highlighting retention times and peak purity.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Prioritize mass spectrometry (LC-MS/MS) for specificity, coupled with solid-phase extraction to minimize matrix interference. Validate methods per FDA bioanalytical guidelines (linearity, accuracy, precision). Cross-validate with independent techniques like NMR for structural confirmation .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | LC-MS/MS | Quantification |

| 2 | NMR | Structural validation |

| 3 | ICP-OES | Trace metal analysis |

Q. How can researchers address variability in this compound synthesis yields during early-stage protocol development?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst concentration) via Design of Experiments (DoE). Use fractional factorial designs to identify critical factors. Characterize intermediates via FTIR and X-ray crystallography to confirm synthetic pathways .

Advanced Research Questions

Q. How should contradictory data on this compound's receptor-binding affinity be reconciled across studies?

- Methodological Answer : Conduct a root-cause analysis:

Compare assay conditions (e.g., cell lines, buffer compositions).

Validate binding kinetics using surface plasmon resonance (SPR) alongside radioligand assays.

Apply statistical models (e.g., ANOVA) to identify confounding variables.

Contradictions may arise from differences in protein purity or allosteric modulation, necessitating orthogonal validation .

- Case Study : A 2023 study reported EC50 values diverging by >10-fold due to variations in membrane potential during electrophysiology assays .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced pharmacokinetic profiles?

- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict structural modifications improving bioavailability. Synthesize analogs with halogenation or glycosylation, then assess metabolic stability in hepatocyte models. Prioritize derivatives with >80% plasma protein binding and <30% CYP450 inhibition .

- Data Interpretation : Correlate logP values with in vivo half-life using scatter plots and regression analysis.

Q. How can longitudinal studies mitigate confounding factors in assessing this compound's ecological impact?

- Methodological Answer : Implement mesocosm experiments to simulate environmental exposure over 6–12 months. Monitor degradation byproducts via high-resolution mass spectrometry (HRMS). Use multivariate analysis to distinguish biotic vs. abiotic degradation pathways. Include negative controls with sterile soil/water .

- Key Metrics :

- Half-life in soil: , where = degradation rate constant.

- Bioaccumulation factor (BCF) in aquatic organisms.

Contradiction and Conflict Resolution

Q. What frameworks are recommended for resolving conflicts between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments. For example, if in vitro data overestimates potency, evaluate tissue penetration barriers using microdialysis or PET imaging. Cross-reference with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. How can meta-analyses address discrepancies in this compound's reported toxicity thresholds?

- Methodological Answer : Aggregate data from ≥10 studies using PRISMA guidelines. Perform subgroup analyses by species, exposure duration, and administration route. Adjust for publication bias via funnel plots and Egger’s regression. Highlight outliers in forest plots .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.